

Application Notes and Protocols for In Situ Hybridization of microRNA-122

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Compound of Interest

Compound Name: M122

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Introduction

MicroRNA-122 (miR-122) is a highly abundant, liver-specific microRNA that plays a crucial role in hepatic function, development, and disease. It is a key regulator of cholesterol and fatty acid metabolism.^{[1][2]} Dysregulation of miR-122 has been implicated in various liver pathologies, including hepatitis C virus (HCV) infection, non-alcoholic fatty liver disease (NAFLD), and hepatocellular carcinoma (HCC).^{[3][4]} Given its significance in liver health and disease, the accurate detection and localization of miR-122 within the liver tissue are critical for both basic research and the development of novel therapeutic strategies.

In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific nucleic acid sequences within the morphological context of a cell or tissue.^[5] For the detection of small, non-coding RNAs like miR-122, ISH protocols have been optimized using Locked Nucleic Acid (LNA) probes. LNA probes are modified oligonucleotides that exhibit enhanced thermal stability and binding affinity, leading to higher sensitivity and specificity compared to traditional DNA probes.^{[1][5][6]}

These application notes provide a detailed protocol for the chromogenic in situ hybridization of miR-122 in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections using DIG-labeled LNA probes.

Quantitative Data Summary

Successful in situ hybridization relies on the precise control of several experimental parameters. The following table summarizes key quantitative data for the in situ hybridization of miR-122, offering a comparative overview of critical steps.

Parameter	Recommended Range/Value	Notes
Tissue Fixation Time	16 - 32 hours in 10% neutral buffered formalin	Longer fixation times (up to 100-144 hours) have been shown to improve miRNA preservation and signal intensity.[3]
Tissue Section Thickness	5 - 10 μ m	Thinner sections can improve reagent penetration and imaging resolution.
Proteinase K Concentration	10 - 20 μ g/mL	Optimization is crucial; insufficient digestion leads to poor signal, while over-digestion can damage tissue morphology.[4]
Proteinase K Incubation Time	10 - 15 minutes at 37°C	This should be optimized for different tissue types and fixation times.
Pre-hybridization Temperature	42°C - 60°C	Pre-hybridization helps to reduce non-specific probe binding. A 1-hour incubation at 42°C or 3 hours at 60°C are common starting points.[5][7]
LNA Probe Concentration	25 - 50 nM (5 μ l of 50 pmol probe in 200 μ l hybridization buffer)	The optimal concentration may vary depending on the probe and tissue type.
Hybridization Temperature	48°C - 65°C	A common starting point is 50-55°C overnight.[1][5][7] Higher temperatures increase stringency, reducing non-specific binding.
Stringency Washes	5X SSC, 1X SSC, 0.2X SSC at increasing temperatures (e.g.,	The concentration of SSC and the temperature of the washes

	room temperature to 55°C)	are critical for removing non-specifically bound probes.
Anti-DIG Antibody Dilution	1:500 - 1:1500	The optimal dilution should be determined empirically to maximize signal and minimize background.

Experimental Protocols

This section provides a detailed, step-by-step methodology for chromogenic in situ hybridization of miR-122 in FFPE liver tissue sections using a DIG-labeled LNA probe.

Materials

- FFPE liver tissue sections on positively charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- DEPC-treated water
- Proteinase K
- 4% Paraformaldehyde (PFA) in PBS
- Pre-hybridization Buffer
- Hybridization Buffer
- DIG-labeled LNA probe for miR-122
- Stringency Wash Buffers (e.g., 5X SSC, 1X SSC, 0.2X SSC)
- Blocking Reagent (e.g., 2% sheep serum in MABT)
- Anti-DIG-AP (alkaline phosphatase conjugated) antibody

- NBT/BCIP substrate solution
- Nuclear Fast Red counterstain
- Mounting medium

Procedure

1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 x 5 minutes. b. Rehydrate through a graded ethanol series:

- 100% Ethanol: 2 x 3 minutes.
- 95% Ethanol: 3 minutes.
- 70% Ethanol: 3 minutes. c. Rinse with DEPC-treated water for 5 minutes.

2. Permeabilization: a. Incubate slides in Proteinase K solution (10-20 µg/mL in PBS) for 10-15 minutes at 37°C. b. Wash slides in DEPC-treated water for 5 minutes.

3. Post-fixation: a. Incubate slides in 4% PFA in PBS for 10 minutes at room temperature. b. Wash slides in DEPC-treated water: 2 x 5 minutes.

4. Pre-hybridization: a. Equilibrate slides in pre-hybridization buffer for at least 1 hour at 42°C. [\[7\]](#)

5. Hybridization: a. Dilute the DIG-labeled miR-122 LNA probe in hybridization buffer to the desired concentration (e.g., 50 nM). b. Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice. c. Apply the hybridization solution containing the probe to the tissue section. d. Cover with a coverslip and incubate in a humidified chamber overnight at 50°C. [\[7\]](#)

6. Stringency Washes: a. Carefully remove the coverslips. b. Wash the slides in the following pre-warmed buffers:

- 5X SSC at room temperature for 10 minutes.
- 1X SSC at 55°C for 15 minutes.
- 0.2X SSC at 55°C for 15 minutes (2 times).

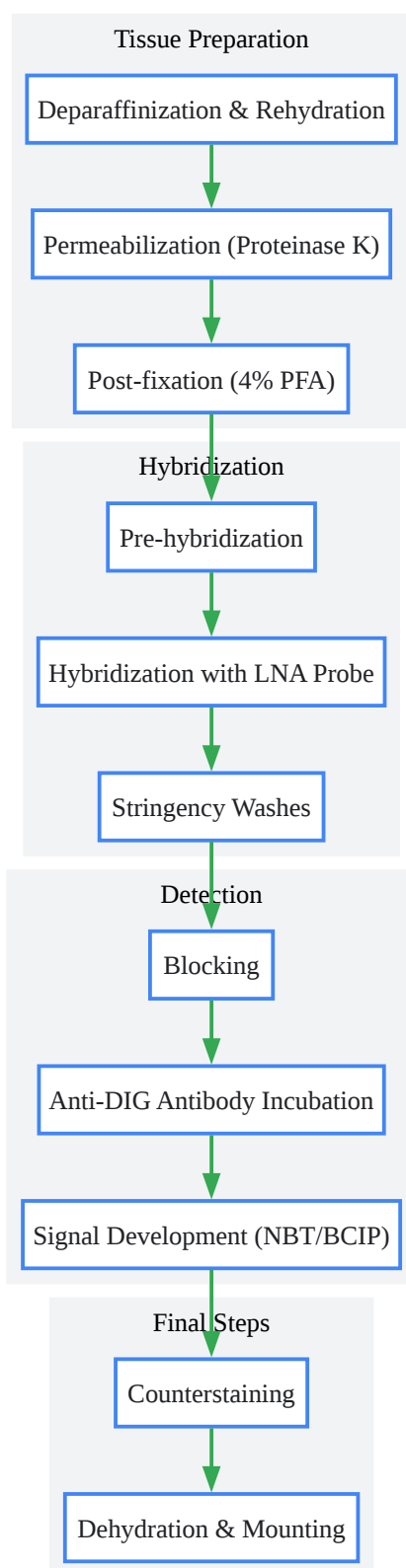
7. Immunodetection: a. Wash slides in MABT (Maleic acid buffer with Tween-20) for 5 minutes. b. Block non-specific binding by incubating with a blocking solution for 1 hour at room temperature. c. Incubate with anti-DIG-AP antibody diluted in blocking solution overnight at 4°C. d. Wash slides in MABT: 3 x 10 minutes.

8. Signal Development: a. Equilibrate slides in alkaline phosphatase buffer for 10 minutes. b. Incubate slides with NBT/BCIP substrate solution in the dark until the desired color intensity is reached. Monitor the reaction under a microscope. c. Stop the reaction by washing with distilled water.

9. Counterstaining and Mounting: a. Counterstain with Nuclear Fast Red for 1-5 minutes. b. Dehydrate through a graded ethanol series and clear in xylene. c. Mount with a permanent mounting medium.

Visualizations

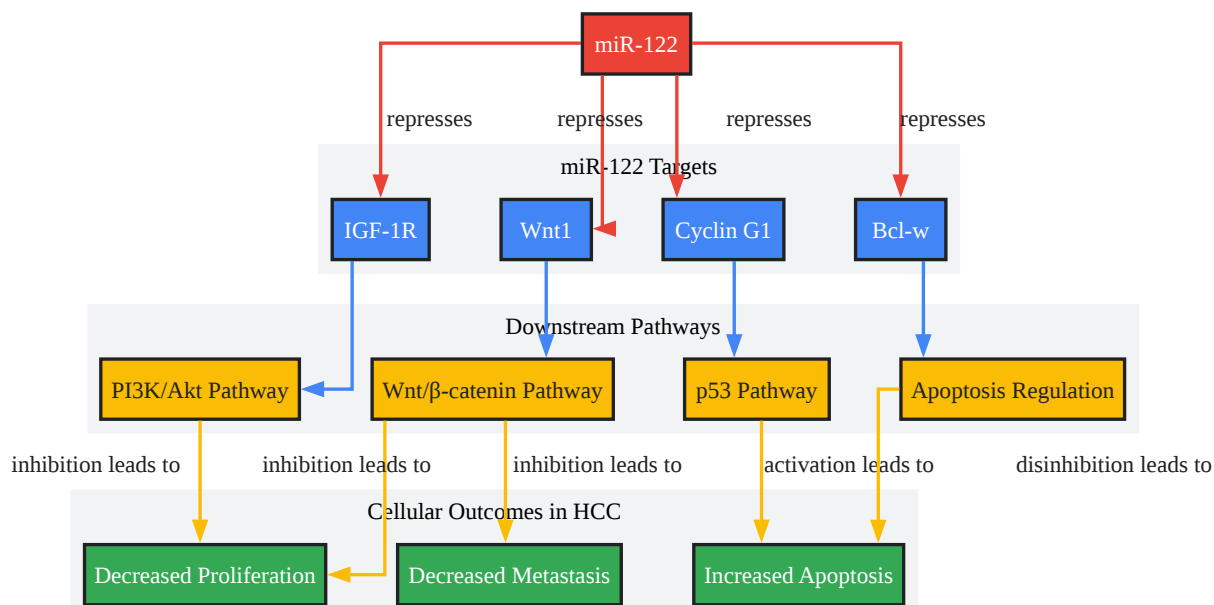
Experimental Workflow



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Caption: Workflow for miR-122 in situ hybridization.

miR-122 Signaling in Hepatocellular Carcinoma



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Caption: miR-122 signaling in HCC.

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